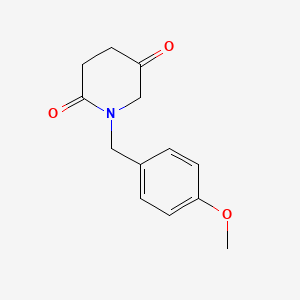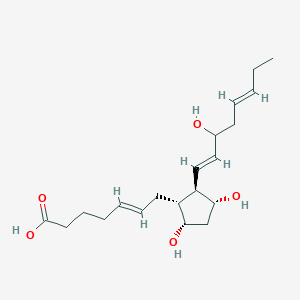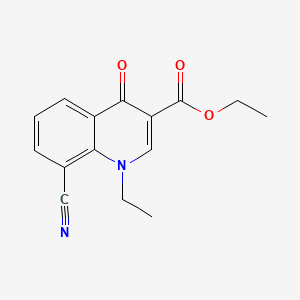
1-(4-Methoxybenzyl)piperidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)piperidine-2,5-dione is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a methoxybenzyl group attached to the piperidine ring, which is substituted at the 2 and 5 positions with carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)piperidine-2,5-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions. This step typically involves the use of methoxybenzyl chloride and a suitable base.
Oxidation to Form Dione: The final step involves the oxidation of the piperidine ring to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxybenzyl)piperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methoxybenzyl chloride, suitable bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)piperidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)piperidine-2,5-dione involves its interaction with specific molecular targets. The methoxybenzyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxybenzyl)piperidine-2,5-dione
- 1-(4-Methoxybenzyl)piperidine-2,4-dione
- 1-(4-Methoxybenzyl)piperidine-2-one
Uniqueness
1-(4-Methoxybenzyl)piperidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]piperidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-17-12-5-2-10(3-6-12)8-14-9-11(15)4-7-13(14)16/h2-3,5-6H,4,7-9H2,1H3 |
InChI-Schlüssel |
RAVDCMLJJFTJEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CC(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)




![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)

